Digalacturonic acid

Description

4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid has been reported in Medicago sativa, Tussilago farfara, and Abies amabilis with data available.

structure in first source; RN given for (alpha-D,alpha-D)-isomer of dipyranosyl form

Properties

CAS No. |

28144-27-6 |

|---|---|

Molecular Formula |

C12H18O13 |

Molecular Weight |

370.26 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2+,3+,4+,5+,6+,7-,8-,11-,12-/m0/s1 |

InChI Key |

IGSYEZFZPOZFNC-MMGXBETBSA-N |

Isomeric SMILES |

[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)O)O)O)O)C(=O)O)O)O |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

enzymatic production of digalacturonic acid using polygalacturonase

An In-depth Technical Guide to the Enzymatic Production of Digalacturonic Acid Using Polygalacturonase

Introduction

Pectin (B1162225), a complex heteropolysaccharide rich in galacturonic acid, is a major structural component of the primary cell walls in higher plants[1][2]. The enzymatic degradation of pectin yields valuable pectic oligosaccharides (POS), such as digalacturonic acid (GalA)₂. These oligomers are of significant interest to the pharmaceutical and food industries due to their potential prebiotic properties and other biological activities. Polygalacturonases (PGases), a class of pectinolytic enzymes, are instrumental in this process. They catalyze the hydrolytic cleavage of α-1,4-glycosidic bonds within the polygalacturonic acid backbone of pectin[3][4].

This technical guide provides a comprehensive overview of the enzymatic production of digalacturonic acid. It details the mechanisms of polygalacturonase action, experimental protocols for enzyme production and activity assays, and methods for product analysis. Quantitative data from various studies are summarized to offer a comparative perspective for researchers, scientists, and drug development professionals.

Enzymology of Polygalacturonase

Polygalacturonases (EC 3.2.1.15) are the primary enzymes used for the depolymerization of pectic acid[1]. They are produced by various organisms, including fungi, bacteria, and plants[5]. Fungal sources, particularly species of Aspergillus and Penicillium, are widely used for industrial enzyme production[5][6][7][8][9].

Mechanism of Action

PGases are classified based on their mode of action on the polygalacturonan chain:

-

Endo-polygalacturonases (Endo-PGs): These enzymes cleave the α-1,4-glycosidic bonds randomly along the interior of the pectin chain[3][4][10]. This action rapidly decreases the viscosity of pectin solutions and results in the production of a mixture of oligogalacturonides of varying lengths, including digalacturonic and trigalacturonic acid[2][3][11].

-

Exo-polygalacturonases (Exo-PGs): These enzymes act on the non-reducing end of the polygalacturonan chain, sequentially releasing monosaccharides (galacturonic acid) or disaccharides (digalacturonic acid)[1][3][4][10]. The rate of hydrolysis by polygalacturonases can be influenced by the length of the polysaccharide chain, with low rates observed for very short chains like digalacturonic acid and very long chains[3][10].

Experimental Protocols & Workflow

The production of digalacturonic acid involves several key stages: enzyme production and purification, the enzymatic hydrolysis reaction, and subsequent analysis of the products.

Protocol: Polygalacturonase Production and Purification

This protocol is a generalized procedure based on methods for fungal polygalacturonase production.

-

Inoculation and Fermentation : Inoculate a suitable fungal strain, such as Aspergillus niger or Penicillium citrinum, into a fermentation broth medium containing a pectin-rich substrate (e.g., sugar beet pulp, citrus pectin) as an inducer[7][12]. Incubate for 5-8 days at 30°C[7][13].

-

Crude Enzyme Extraction : At the end of the incubation period, harvest the culture. Separate the fungal biomass from the culture broth by filtration (e.g., through Whatman No.1 filter paper) or centrifugation[7][12]. The cell-free filtrate serves as the crude enzyme source.

-

Ammonium (B1175870) Sulfate Precipitation : Partially purify the enzyme by adding ammonium sulfate to the crude filtrate to achieve a saturation of 75-80%. Allow the protein to precipitate, then collect the precipitate by centrifugation.

-

Dialysis : Re-dissolve the precipitate in a minimal volume of a suitable buffer (e.g., 0.2 M sodium acetate (B1210297) buffer, pH 5.5) and dialyze against the same buffer to remove excess salt.

-

Chromatography : For higher purity, subject the dialyzed enzyme solution to column chromatography, such as gel filtration using Sephadex G-100 or ion-exchange chromatography on a DEAE-Sepharose column[5][12][13]. Collect fractions and assay for PGase activity to identify those containing the purified enzyme.

Protocol: Enzymatic Hydrolysis for Digalacturonic Acid Production

-

Substrate Preparation : Prepare a solution of polygalacturonic acid (PGA) at a concentration of 5 g/L to 10 g/L in a suitable buffer (e.g., 0.1 M citrate (B86180) buffer, pH 5.0)[6][14][15].

-

Reaction Setup : Add the purified polygalacturonase to the PGA solution. The enzyme-to-substrate ratio should be optimized for the specific enzyme preparation.

-

Incubation : Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 40-55°C) for a defined period[5][14]. The reaction time is critical; for instance, a 2-hour reaction with Endopolygalacturonase M2 has been shown to yield significant amounts of digalacturonic acid[11]. Aliquots can be taken at different time points to monitor the reaction progress.

-

Reaction Termination : Stop the enzymatic reaction by heat inactivation, for example, by boiling the mixture for 5-10 minutes[14][16]. This denatures the enzyme and prevents further hydrolysis.

Protocol: Polygalacturonase Activity Assay (DNS Method)

The 3,5-dinitrosalicylic acid (DNS) method is commonly used to measure the amount of reducing sugars released during hydrolysis[7][12][17].

-

Reaction Mixture : Prepare a reaction mixture containing the enzyme solution and a 1% polygalacturonic acid substrate solution in an appropriate buffer (e.g., 0.05 M sodium acetate, pH 5.0)[7].

-

Incubation : Incubate the mixture at the optimal temperature (e.g., 50°C) for a specific time (e.g., 10-30 minutes)[6][12].

-

Color Development : Terminate the reaction by adding DNS reagent[12][17]. Boil the mixture for 5 minutes to allow for color development, then cool rapidly in an ice bath[17].

-

Measurement : Measure the absorbance of the solution at 540 nm[12][17].

-

Quantification : Calculate the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with known concentrations of D-galacturonic acid[14]. One unit (U) of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of galacturonic acid equivalents per minute under the specified assay conditions[14].

Protocol: Product Analysis by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly selective and sensitive method for the separation and quantification of underivatized oligosaccharides, including digalacturonic acid[18][19].

-

Sample Preparation : After reaction termination, centrifuge or filter the hydrolysate to remove any precipitates. Dilute the sample as necessary with deionized water.

-

Chromatographic System : Use an HPAEC system equipped with a PAD detector and a carbohydrate-specific column, such as a CarboPac™ PA-10 or PA1[18][20].

-

Elution : Perform a gradient elution using a mobile phase typically consisting of sodium hydroxide (B78521) and sodium acetate[18][20]. For example, a gradient of sodium acetate in a constant concentration of 100 mM NaOH is commonly used to separate oligogalacturonic acids up to a degree of polymerization (DP) of 20[18].

-

Detection and Quantification : The pulsed amperometric detector allows for direct, sensitive detection of the eluted oligosaccharides. Identify and quantify digalacturonic acid by comparing the retention time and peak area to those of a pure digalacturonic acid standard[17][21].

Quantitative Data Summary

The efficiency of digalacturonic acid production depends heavily on the source of the polygalacturonase and the reaction conditions.

Table 1: Optimal Reaction Conditions for Polygalacturonases from Various Sources

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Rhizomucor pusillus | 5.0 | 55 | [14] |

| Aspergillus niger | 5.0 | 50 | [9] |

| Aspergillus niger | 6.0 | 40 | [5] |

| Penicillium citrinum | 6.0 | 40 | [13] |

| Aspergillus fumigatus | 10.0 | 30 | [4] |

| Bacillus sp. KSM-P443 | 7.0 | 60 | [22] |

| Penicillium rolfsii | 6.0 | 60 | [17] |

Table 2: Kinetic Parameters of Polygalacturonases

| Enzyme Source | Substrate | Km (mg/mL) | Vmax (U/mL or µmol/min/mg) | Reference(s) |

| Rhizomucor pusillus | Polygalacturonic Acid | 0.22 | 4.34 U/mL | [14] |

| Aspergillus niger JL-15 | Citrus Pectin | 3.20 | 40.97 µmol/min/mL | [9] |

| Aspergillus niger | Polygalacturonic Acid | 4.27 | 1.16 µmol/min/mg | [5] |

| Penicillium rolfsii | Polygalacturonic Acid | 0.157 | 12,273 µmol/min/mg | [17] |

Table 3: Yield of Oligogalacturonides from Enzymatic Hydrolysis

| Enzyme Preparation | Substrate | Reaction Time | Digalacturonic Acid Yield (% wt) | Trigalacturonic Acid Yield (% wt) | Galacturonic Acid Yield (% wt) | Reference(s) |

| Endopolygalacturonase M2 | Polygalacturonic Acid | 2 h | 18 | 58 | - | [11] |

| Pectinase (B1165727) 62L | Polygalacturonic Acid | 1 h | - | - | 47 | [11] |

Downstream Processing

Following the enzymatic reaction and analysis, downstream processing is required to isolate and purify the target digalacturonic acid from the reaction mixture, which may contain residual substrate, monosaccharides, and other oligomers[23]. Techniques for this separation can include preparative chromatography methods, such as size-exclusion or ion-exchange chromatography, which separate molecules based on size and charge, respectively. The selection of a specific downstream processing strategy depends on the required purity of the final product and the overall cost-effectiveness of the process[23].

Conclusion

The is a targeted and efficient method. The selection of an appropriate enzyme, particularly an endo-polygalacturonase, is crucial for maximizing the yield of desired oligomers. By carefully controlling reaction parameters such as pH, temperature, and incubation time, and by employing robust analytical techniques like HPAEC-PAD, researchers can effectively produce and quantify digalacturonic acid. The detailed protocols and compiled data in this guide serve as a foundational resource for the development and optimization of processes aimed at generating high-value pectic oligosaccharides for pharmaceutical and other advanced applications.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. A Novel Endo-Polygalacturonase from Penicillium rolfsii with Prebiotics Production Potential: Cloning, Characterization and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polygalacturonase - Wikipedia [en.wikipedia.org]

- 4. Purification and characterization of polygalacturonase from Aspergillus fumigatus MTCC 2584 and elucidating its application in retting of Crotalaria juncea fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. Development of reproducible assays for polygalacturonase and pectinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Partial Purification and Characterization of Exo-Polygalacturonase Produced by Penicillium oxalicum AUMC 4153 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Cloning, expression of Aspergillus niger JL-15 endo-polygalacturonase A gene in Pichia pastoris and oligo-galacturonates production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polygalacturonase - Wikiwand [wikiwand.com]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. jocpr.com [jocpr.com]

- 14. Production, Purification, and Characterization of Polygalacturonase from Rhizomucor pusillus Isolated from Decomposting Orange Peels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 16. oiv.int [oiv.int]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]

- 21. Characterization of Two Novel Rumen-Derived Exo-Polygalacturonases: Catalysis and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Purification and properties of a galacturonic acid-releasing exopolygalacturonase from a strain of Bacillus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Digalacturonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalacturonic acid, a disaccharide composed of two α-1,4-linked D-galacturonic acid units, is a fundamental component of pectin (B1162225), a major structural polysaccharide in the primary cell walls of terrestrial plants. As a key oligogalacturonide (OGA), digalacturonic acid plays a significant role in plant biology, acting as a Damage-Associated Molecular Pattern (DAMP) to trigger immune responses. Its well-defined chemical structure and biological activity make it a molecule of interest for researchers in plant science, immunology, and drug development. This technical guide provides a comprehensive overview of the chemical properties and structure of digalacturonic acid, including detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Structure

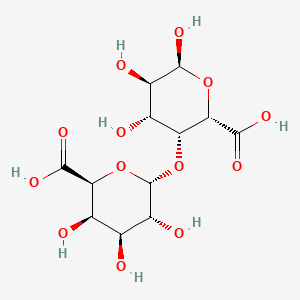

Digalacturonic acid, systematically named 4-O-α-D-Galactopyranuronosyl-α-D-galactopyranuronic acid, is a disaccharide with the molecular formula C₁₂H₁₈O₁₃ and a molecular weight of 370.26 g/mol .[1] The structure consists of two D-galacturonic acid monomers in their pyranose form, linked by an α-1,4 glycosidic bond.[1][2] The full IUPAC name for this compound is (2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.[1]

The monomeric unit, D-galacturonic acid, is the primary building block of pectin.[2][3] It can exist in both an open-chain form, with an aldehyde group at C1 and a carboxylic acid group at C6, and a cyclic pyranose form.[2][3] The cyclic form has two anomers, α and β.[2]

Chemical Properties

Quantitative data for the chemical properties of digalacturonic acid are not extensively reported in the literature. Therefore, the data for its constituent monomer, D-galacturonic acid, is provided below for reference. It is important to note that the properties of the disaccharide may differ from its monomeric units.

| Property | Value (for D-galacturonic acid) | References |

| pKa | 3.21 - 3.5 | [4] |

| Solubility | Soluble in water, slightly soluble in hot ethanol (B145695), insoluble in ether. The monohydrate has a solubility of approximately 5 mg/mL in PBS (pH 7.2). | [3][5] |

| Stability | Undergoes decarboxylation upon heating.[6][7] The degradation kinetics in subcritical water have been studied.[8] | |

| Optical Rotation | The α-form of D-galacturonic acid exhibits mutarotation, with an initial specific rotation of +98° that changes to +50.9°. The β-form has an initial specific rotation of +27° that changes to +55.6°. | [3] |

Experimental Protocols

Preparation and Purification of Digalacturonic Acid

Digalacturonic acid is typically produced by the enzymatic hydrolysis of pectin, which is rich in polygalacturonic acid.

a. Enzymatic Hydrolysis of Pectin:

-

Principle: Pectinases, specifically endo-polygalacturonases, cleave the α-1,4-glycosidic bonds within the polygalacturonic acid backbone of pectin, releasing a mixture of oligogalacturonides of varying lengths, including digalacturonic acid.[1][9]

-

Materials:

-

Pectin (e.g., from citrus peel or apple pomace)

-

Endo-polygalacturonase (e.g., from Aspergillus niger)

-

Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)

-

Ethanol

-

-

Procedure:

-

Prepare a solution of pectin (e.g., 1% w/v) in sodium acetate buffer.

-

Add the endo-polygalacturonase to the pectin solution at an optimized enzyme-to-substrate ratio.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-50°C) with gentle agitation for a defined period (e.g., 4-24 hours).

-

Terminate the reaction by heating the mixture (e.g., 100°C for 10 minutes) to inactivate the enzyme.

-

Centrifuge the reaction mixture to remove any insoluble material.

-

Precipitate the oligogalacturonides from the supernatant by adding cold ethanol (e.g., 4 volumes).

-

Collect the precipitate by centrifugation and dry it.

-

b. Purification of Digalacturonic Acid:

-

Principle: The mixture of oligogalacturonides is fractionated using size-exclusion chromatography or anion-exchange chromatography to isolate the digalacturonic acid.

-

Materials:

-

Crude oligogalacturonide mixture

-

Size-exclusion chromatography column (e.g., Bio-Gel P-4) or a strong anion-exchange column

-

Elution buffer (e.g., ammonium (B1175870) formate (B1220265) gradient for anion-exchange)

-

-

Procedure (Size-Exclusion Chromatography):

-

Dissolve the crude OGA mixture in the appropriate mobile phase.

-

Load the sample onto a pre-equilibrated size-exclusion chromatography column.

-

Elute the sample with the mobile phase, collecting fractions.

-

Analyze the fractions for the presence of digalacturonic acid using techniques such as thin-layer chromatography (TLC) or mass spectrometry.

-

Pool the fractions containing pure digalacturonic acid and lyophilize to obtain the final product.

-

Structural Elucidation

a. Mass Spectrometry:

-

Principle: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of digalacturonic acid.

-

Procedure:

-

Dissolve the purified digalacturonic acid in a suitable solvent (e.g., water/methanol).

-

Infuse the sample into the ESI-MS instrument.

-

Acquire the mass spectrum in negative ion mode. The deprotonated molecule [M-H]⁻ is expected at m/z 369.[10]

-

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of digalacturonic acid, including the anomeric configuration of the glycosidic linkage and the stereochemistry of the monosaccharide units.

-

Procedure:

-

Dissolve the lyophilized digalacturonic acid in D₂O.

-

Acquire ¹H and ¹³C NMR spectra, as well as 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.

-

The chemical shifts and coupling constants of the protons and carbons are compared with literature values for similar compounds to confirm the α-1,4 linkage.

-

Signaling Pathways and Biological Activity

Oligogalacturonides, including digalacturonic acid, are recognized as key signaling molecules in plants.[2][11] They function as DAMPs, which are released upon cell wall damage caused by pathogens or mechanical stress.[12] The perception of these OGAs by cell surface receptors initiates a signaling cascade that leads to the activation of plant defense responses.

Caption: Oligogalacturonide (OGA) signaling pathway in plants.

The signaling cascade generally involves:

-

Perception: OGAs are recognized by wall-associated kinases (WAKs), which are receptor-like kinases located in the plasma membrane.[12]

-

Transduction: Binding of OGAs to WAKs activates downstream signaling components, including a mitogen-activated protein (MAP) kinase cascade.[12]

-

Response: This leads to a variety of defense responses, such as the production of reactive oxygen species (ROS), the synthesis of antimicrobial compounds (phytoalexins), and the expression of pathogenesis-related (PR) proteins.[2]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the production, purification, and characterization of digalacturonic acid and the investigation of its biological activity.

Caption: Experimental workflow for digalacturonic acid studies.

Conclusion

Digalacturonic acid is a chemically well-defined oligosaccharide with important biological functions in plants. While much of the detailed chemical data is available for its monomer, D-galacturonic acid, the methods for its production, purification, and structural characterization are established. Further research into the specific quantitative chemical properties of digalacturonic acid and its precise role in plant signaling will provide deeper insights for researchers in plant science and may open new avenues for the development of novel bioactive compounds for agriculture and medicine.

References

- 1. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 2. Signaling role of oligogalacturonides derived during cell wall degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-GALACTURONIC ACID CAS#: 685-73-4 [m.chemicalbook.com]

- 4. Showing Compound D-Galacturonic acid (FDB001161) - FooDB [foodb.ca]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Influence of the Carboxylic Function on the Degradation of d-Galacturonic Acid and Its Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Signaling role of oligogalacturonides derived during cell wall degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Oligogalacturonides: plant damage-associated molecular patterns and regulators of growth and development [frontiersin.org]

The Ubiquitous Presence of Digalacturonic Acid in Plant Cell Walls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalacturonic acid, an oligosaccharide composed of two α-1,4-linked D-galacturonic acid units, is a fundamental component of pectin (B1162225), a complex heteropolysaccharide abundant in the primary cell walls of all terrestrial plants.[1][2] Pectin plays a crucial role in plant growth, development, and defense mechanisms. The release of pectic oligosaccharides (POS), including digalacturonic acid, through enzymatic or chemical degradation of pectin, can trigger various signaling pathways within the plant.[3][4] Furthermore, the biological activities of these oligosaccharides, such as their prebiotic and potential anticancer properties, have garnered significant interest in the pharmaceutical and nutraceutical industries.[5] This technical guide provides an in-depth overview of the natural sources of digalacturonic acid, methods for its extraction and quantification, and its role in plant signaling.

Natural Sources and Quantitative Data

Pectin, the primary source of digalacturonic acid, is particularly concentrated in the peels of citrus fruits, apples, and sugar beets. The galacturonic acid content, which is the monomeric unit of the main pectin backbone (homogalacturonan), can constitute up to 70% of the pectin molecule. The amount of pectin and its galacturonic acid content vary significantly depending on the plant source and extraction method.

Below is a summary of the pectin and galacturonic acid content in various plant materials. It is important to note that digalacturonic acid is a product of pectin hydrolysis, and its yield will depend on the specific hydrolysis conditions.

| Plant Source | Pectin Content (% of fresh weight) | Galacturonic Acid in Pectin (%) | Reference(s) |

| Citrus Peels | 30% | Up to 82.3% | |

| Apples | 1-1.5% | High | |

| Carrots | 1.4% | - | |

| Sugar Beet Pulp | - | 16.5% (of dry matter) | |

| Apricots | 1% | - | |

| Cherries | 0.4% | - | |

| Oranges | 0.5-3.5% | - | |

| Sunflower Heads | - | High |

Experimental Protocols

The liberation of digalacturonic acid from plant cell walls involves two primary stages: extraction of pectin and its subsequent hydrolysis.

Pectin Extraction

Pectin is typically extracted from plant material using hot acid extraction.

Protocol: Acid Extraction of Pectin

-

Sample Preparation: Dry the plant material (e.g., citrus peels, apple pomace) at 60-70°C and grind it into a fine powder.

-

Acid Extraction: Suspend the powdered material in a dilute acid solution (e.g., 0.1 M HCl or citric acid) at a solid-to-liquid ratio of 1:25 to 1:50.

-

Heating: Heat the suspension at 80-90°C for 1-2 hours with constant stirring.

-

Filtration: Separate the liquid extract from the solid residue by filtration or centrifugation.

-

Precipitation: Precipitate the pectin from the liquid extract by adding 2-3 volumes of 95% ethanol (B145695).

-

Washing and Drying: Wash the precipitated pectin with ethanol to remove impurities and then dry it at 50-60°C.

Pectin Hydrolysis to Oligosaccharides

Pectin can be hydrolyzed to produce pectic oligosaccharides, including digalacturonic acid, through either enzymatic or chemical methods.

Protocol: Enzymatic Hydrolysis of Pectin

-

Enzyme Selection: Utilize commercial pectinase (B1165727) preparations containing endo- and exo-polygalacturonases.

-

Reaction Setup: Dissolve the extracted pectin in a suitable buffer (e.g., 50 mM sodium acetate (B1210297), pH 4.5-5.0).

-

Enzyme Addition: Add the pectinase preparation to the pectin solution at a predetermined enzyme-to-substrate ratio.

-

Incubation: Incubate the mixture at the optimal temperature for the enzyme (typically 40-50°C) for a specific duration (e.g., 2-24 hours) with agitation.

-

Enzyme Inactivation: Stop the reaction by heating the mixture to 90-100°C for 5-10 minutes.

-

Purification: The resulting mixture of pectic oligosaccharides can be further purified using techniques like size-exclusion chromatography.

Quantification of Digalacturonic Acid

High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of pectic oligosaccharides.

Protocol: HPLC Analysis of Digalacturonic Acid

-

Sample Preparation: Filter the hydrolyzed pectin solution through a 0.45 µm syringe filter.

-

Chromatographic System: Use a high-performance anion-exchange chromatography (HPAEC) system coupled with a pulsed amperometric detector (PAD).

-

Column: Employ a column suitable for carbohydrate analysis, such as a CarboPac™ PA-10.

-

Mobile Phase: Use a gradient of sodium hydroxide (B78521) and sodium acetate solutions to elute the oligosaccharides.

-

Quantification: Identify and quantify digalacturonic acid by comparing the retention time and peak area to that of a pure standard.

Signaling Pathways and Experimental Workflows

Pectic oligosaccharides, including digalacturonic acid, act as signaling molecules in plants, regulating various physiological processes.

Oligogalacturonide Signaling Pathway

Oligogalacturonides (OGs) are perceived by cell surface receptors, triggering a downstream signaling cascade that leads to various cellular responses, including defense gene activation.

Caption: Generalized oligogalacturonide signaling pathway in plants.

Experimental Workflow for Pectic Oligosaccharide Analysis

The following diagram illustrates a typical workflow for the extraction, production, and analysis of pectic oligosaccharides from plant material.

Caption: Experimental workflow for pectic oligosaccharide analysis.

Conclusion

Digalacturonic acid, as a key component of pectic oligosaccharides, is readily available from a variety of plant sources. The methodologies for its extraction and analysis are well-established, providing a solid foundation for further research into its biological functions. Understanding the signaling pathways initiated by digalacturonic acid and other oligogalacturonides in plants not only enhances our knowledge of plant biology but also opens avenues for the development of novel bioactive compounds for pharmaceutical and other applications. The provided protocols and workflows serve as a comprehensive guide for researchers and professionals in this exciting field.

References

- 1. Pectin - Wikipedia [en.wikipedia.org]

- 2. Pectin and Pectin-Based Composite Materials: Beyond Food Texture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pectins: structure, biosynthesis, and oligogalacturonide-related signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pectic oligosaccharides: enzymatic preparation, structure, bioactivities and application - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Digalacturonic Acid in Microbial Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digalacturonic acid, a disaccharide derived from the depolymerization of pectin (B1162225), plays a crucial role in microbial metabolism, particularly for microorganisms inhabiting plant-rich environments. Its primary function is to serve as a carbon and energy source, and it also acts as a signaling molecule for the induction of pectinolytic enzyme systems. This technical guide provides a comprehensive overview of the transport, catabolism, and regulatory functions of digalacturonic acid in microbial metabolism, with a focus on the well-characterized pathways for its monomer, D-galacturonic acid. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key metabolic and signaling pathways to support further research and applications in biotechnology and drug development.

Introduction

Pectin, a major component of the plant cell wall, is a complex heteropolysaccharide rich in D-galacturonic acid.[1][2] Microorganisms, particularly plant pathogens and saprophytes, have evolved sophisticated enzymatic machinery to degrade pectin and utilize its constituent sugars for growth.[3][4] Digalacturonic acid is a key intermediate in this process, representing a breakdown product of polygalacturonic acid by the action of endopolygalacturonases. While much of the metabolic focus has been on the monomer D-galacturonic acid, the disaccharide itself plays a vital role in initiating the catabolic cascade. Understanding the microbial metabolism of digalacturonic acid is essential for harnessing these pathways for biotechnological purposes, such as the conversion of pectin-rich biomass into biofuels and platform chemicals, and for developing novel antimicrobial strategies targeting plant pathogens.

Transport of Digalacturonic Acid and its Monomer

The initial step in the microbial utilization of digalacturonic acid involves its transport into the cell or its extracellular hydrolysis into D-galacturonic acid, which is then transported.

Extracellular Hydrolysis: Many pectinolytic microorganisms secrete endo- and exopolygalacturonases that act on polygalacturonic acid, releasing a mixture of oligogalacturonides, including digalacturonic acid. Further hydrolysis by extracellular or periplasmic hydrolases can break down digalacturonic acid into D-galacturonic acid monomers prior to transport.

Direct Transport: While specific transporters for digalacturonic acid are not well-characterized, some evidence suggests that oligogalacturonides may be transported into the periplasm of Gram-negative bacteria.

D-Galacturonic Acid Transport: The transport of the monomer, D-galacturonic acid, is better understood. In fungi, specific transporters, such as Gat1 from Neurospora crassa, have been identified.[5] In bacteria like E. coli, the ExuT transporter is responsible for the uptake of hexuronates.[6] The expression of these transporters is often induced by the presence of D-galacturonic acid or its precursors.[1]

Catabolism of Digalacturonic Acid

Once inside the cell, digalacturonic acid is hydrolyzed into two molecules of D-galacturonic acid by a digalacturonate hydrolase. The subsequent catabolism of D-galacturonic acid follows distinct pathways in fungi and bacteria.

Fungal Catabolic Pathway (Reductive Pathway)

In filamentous fungi, D-galacturonic acid is catabolized through a reductive pathway, ultimately yielding pyruvate (B1213749) and glycerol.[2][3]

The key enzymatic steps are:

-

D-galacturonate reductase: Reduces D-galacturonic acid to L-galactonate.

-

L-galactonate dehydratase: Converts L-galactonate to 2-keto-3-deoxy-L-galactonate.

-

2-keto-3-deoxy-L-galactonate aldolase (B8822740): Cleaves 2-keto-3-deoxy-L-galactonate into pyruvate and L-glyceraldehyde.

-

L-glyceraldehyde reductase: Reduces L-glyceraldehyde to glycerol.

Bacterial Catabolic Pathways

Bacteria employ two main pathways for D-galacturonic acid catabolism: the oxidative pathway and the isomerase pathway.[7]

-

Oxidative Pathway: D-galacturonic acid is oxidized to galactarolactone, which is then converted to α-ketoglutarate, an intermediate of the Krebs cycle.

-

Isomerase Pathway: D-galacturonic acid is isomerized to D-tagaturonate, which is then phosphorylated and cleaved to yield pyruvate and glyceraldehyde-3-phosphate.

Regulation of Pectin Degradation and Digalacturonic Acid Metabolism

The expression of genes encoding pectinolytic enzymes and the enzymes of the D-galacturonic acid catabolic pathways is tightly regulated. Digalacturonic acid and its monomer act as inducers of this regulatory network. In the plant pathogen Botrytis cinerea, the expression of genes involved in D-galacturonic acid catabolism is highly induced in the presence of pectate.[1][2] In enterohemorrhagic E. coli, galacturonic acid, derived from dietary pectin, is sensed by the transcriptional regulator ExuR, which in turn controls the expression of genes for its transport and metabolism, as well as virulence factors.[6] This highlights a dual role for these sugar acids as both a nutrient and a signaling molecule.

Quantitative Data

Table 1: Microbial Growth on D-Galacturonic Acid

| Microorganism | Specific Growth Rate (µ) on D-Galacturonic Acid (h⁻¹) | Biomass Yield (g biomass / g substrate) | Reference |

| Lactobacillus suebicus LCV1 | 0.20 | 0.09 | [8] |

| Butyrivibrio fibrisolvens D16f | Slower growth compared to control | High utilization | [9] |

| Bacteroides ruminicola 23 | Similar to control | High utilization | [9] |

| Bacteroides ruminicola D31d | Similar to control | High utilization | [9] |

Table 2: Kinetic Parameters of Enzymes Involved in Digalacturonic Acid Monomer Catabolism

| Enzyme | Microorganism | Substrate | Km (mM) | Vmax (nkat/mg) | Reference |

| D-galacturonate reductase | Rhodosporidium toruloides | D-galacturonic acid | ~7 | 553 | [10] |

| L-galactonate dehydratase | Rhodosporidium toruloides | L-galactonate | 5.8 | 2939 | [10] |

| D-galacturonic acid reductase | Euglena gracilis | D-galacturonic acid | 3.79 ± 0.5 | - | [11] |

| D-galacturonic acid reductase | Euglena gracilis | D-glucuronic acid | 4.67 ± 0.6 | - | [11] |

Mandatory Visualizations

Diagram 1: Fungal Catabolic Pathway for D-Galacturonic Acid

Caption: Fungal reductive pathway for D-galacturonic acid catabolism.

Diagram 2: Bacterial Catabolic Pathways for D-Galacturonic Acid

Caption: Bacterial oxidative and isomerase pathways for D-galacturonic acid.

Diagram 3: Experimental Workflow for Analyzing Gene Expression

Caption: Workflow for analyzing gene expression in response to digalacturonic acid.

Experimental Protocols

Protocol for Determination of Polygalacturonase Activity

This protocol is adapted from a standard method for determining the activity of enzymes that release reducing sugars from a polysaccharide substrate.

Principle: Polygalacturonase hydrolyzes the glycosidic bonds in polygalacturonic acid, releasing smaller oligomers and monomers with reducing ends. The increase in reducing sugars is quantified using a colorimetric method, such as the dinitrosalicylic acid (DNS) assay.

Materials:

-

Polygalacturonic acid (substrate)

-

Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)

-

Enzyme preparation (cell-free supernatant or purified enzyme)

-

Dinitrosalicylic acid (DNS) reagent

-

D-galacturonic acid (for standard curve)

-

Spectrophotometer

Procedure:

-

Substrate Preparation: Prepare a solution of polygalacturonic acid (e.g., 0.5% w/v) in sodium acetate buffer.

-

Enzyme Reaction:

-

Pre-warm the substrate solution to the desired reaction temperature (e.g., 40°C).

-

Add a known volume of the enzyme preparation to the substrate solution to initiate the reaction.

-

Incubate for a specific time (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding DNS reagent, which also serves as the colorimetric developer.

-

-

Color Development:

-

Boil the mixture for 5-15 minutes.

-

Cool the tubes to room temperature.

-

Add distilled water to dilute the sample to a final volume.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

-

Standard Curve:

-

Prepare a standard curve using known concentrations of D-galacturonic acid.

-

-

Calculation of Activity:

-

Determine the amount of reducing sugar released from the standard curve.

-

Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified conditions.

-

Protocol for Microbial Growth Kinetics on Digalacturonic Acid

This protocol outlines the steps to determine the specific growth rate and other kinetic parameters of a microorganism on digalacturonic acid as the sole carbon source.

Materials:

-

Microorganism of interest

-

Minimal medium with all necessary nutrients except a carbon source

-

Sterile digalacturonic acid solution

-

Shake flask or bioreactor

-

Spectrophotometer (for OD measurements)

-

Method for quantifying digalacturonic acid concentration (e.g., HPLC)

Procedure:

-

Inoculum Preparation: Grow a pre-culture of the microorganism in a suitable medium to the mid-exponential phase.

-

Culture Setup:

-

Prepare the minimal medium with a known initial concentration of digalacturonic acid as the sole carbon source.

-

Inoculate the medium with the pre-culture to a low initial optical density (e.g., OD600 of 0.05).

-

-

Incubation: Incubate the culture under optimal conditions of temperature, pH, and aeration.

-

Monitoring Growth:

-

At regular time intervals, aseptically withdraw samples.

-

Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to monitor biomass concentration.

-

For a more accurate biomass determination, correlate OD with dry cell weight.

-

-

Monitoring Substrate Consumption:

-

Centrifuge the samples to pellet the cells.

-

Analyze the supernatant for the concentration of digalacturonic acid using a suitable analytical method.

-

-

Data Analysis:

-

Plot the natural logarithm of the biomass concentration (or OD) versus time. The slope of the linear portion of this curve represents the specific growth rate (µ).

-

Calculate the biomass yield coefficient (Yx/s) as the change in biomass concentration divided by the change in substrate concentration.

-

If multiple initial substrate concentrations are tested, the Monod parameters (µmax and Ks) can be determined by fitting the data to the Monod equation.

-

Protocol for Substrate Uptake Assay using Radiolabeled Substrate

This protocol provides a general framework for measuring the uptake of a radiolabeled substrate, which can be adapted for [14C]-digalacturonic acid.

Materials:

-

Microorganism of interest

-

Radiolabeled substrate (e.g., [14C]-digalacturonic acid)

-

Uptake buffer (e.g., minimal medium without a carbon source)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Filtration apparatus with appropriate filters (e.g., 0.45 µm pore size)

Procedure:

-

Cell Preparation:

-

Grow cells to the desired growth phase and harvest by centrifugation.

-

Wash the cells with uptake buffer to remove any residual medium.

-

Resuspend the cells in uptake buffer to a known cell density.

-

-

Uptake Assay:

-

Pre-warm the cell suspension to the assay temperature.

-

Initiate the uptake by adding the radiolabeled substrate to the cell suspension.

-

At various time points, take aliquots of the cell suspension.

-

-

Stopping the Uptake:

-

Immediately filter the aliquot through a membrane filter to separate the cells from the medium containing the unincorporated radiolabeled substrate.

-

Quickly wash the filter with ice-cold uptake buffer to remove any non-specifically bound substrate.

-

-

Radioactivity Measurement:

-

Place the filter in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of substrate uptake, typically expressed as nmol or µmol of substrate per mg of cell protein (or dry weight) per minute.

-

By varying the substrate concentration, kinetic parameters such as Km and Vmax for transport can be determined.

-

Conclusion

Digalacturonic acid serves as a critical link in the microbial degradation of pectin, acting as both a direct carbon source and a signaling molecule to induce the necessary enzymatic machinery for pectin catabolism. While the metabolic pathways for its monomer, D-galacturonic acid, are well-established in both fungi and bacteria, further research is needed to fully elucidate the specific transport mechanisms and enzymatic kinetics related to the disaccharide itself. The quantitative data, pathway diagrams, and experimental protocols provided in this guide offer a solid foundation for researchers and professionals in the fields of microbiology, biotechnology, and drug development to explore and exploit the metabolic potential of digalacturonic acid. A deeper understanding of these processes will undoubtedly contribute to the development of novel biorefining strategies and the design of targeted antimicrobial agents.

References

- 1. research.wur.nl [research.wur.nl]

- 2. The D-galacturonic acid catabolic pathway in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The D-galacturonic acid catabolic pathway genes differentially regulate virulence and salinity response in Sclerotinia sclerotiorum [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. Diet-derived galacturonic-acid regulates virulence and intestinal colonization in enterohemorrhagic E. coli and Citrobacter rodentium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-galacturonic acid catabolism in microorganisms and its biotechnological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel D-Galacturonate Fermentation Pathway in Lactobacillus suebicus Links Initial Reactions of the Galacturonate-Isomerase Route With the Phosphoketolase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Genomewide and Enzymatic Analysis Reveals Efficient d-Galacturonic Acid Metabolism in the Basidiomycete Yeast Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional characterization of D-galacturonic acid reductase, a key enzyme of the ascorbate biosynthesis pathway, from Euglena gracilis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bacterial Appetite for Digalacturonic Acid: A Technical Guide to a Key Carbon Source

For Immediate Release

[City, State] – [Date] – In the intricate world of microbial metabolism, the ability of bacteria to utilize a diverse array of carbon sources is a testament to their adaptability and a critical factor in various ecological and industrial processes. Among these, digalacturonic acid, a primary component of pectin (B1162225), represents a significant nutrient source for a wide range of bacteria. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bacterial utilization of digalacturonic acid, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to Digalacturonic Acid and its Significance

Pectin, a major structural polysaccharide in the primary cell walls of terrestrial plants, is a complex polymer primarily composed of D-galacturonic acid units.[1] The enzymatic degradation of pectin by bacteria releases smaller oligogalacturonides, including digalacturonic acid, which can then be transported into the bacterial cell and catabolized as a carbon and energy source. This process is not only crucial for the natural cycling of carbon in the environment but also plays a significant role in plant-microbe interactions, including phytopathogenesis, and in the gut microbiome's digestion of dietary fiber.[1][2] Understanding the bacterial metabolism of digalacturonic acid is therefore of fundamental importance in fields ranging from agricultural science to human health and biotechnology.

Bacterial Species Utilizing Digalacturonic Acid

Several bacterial species have been identified and studied for their ability to utilize digalacturonic acid and other pectin-derived oligosaccharides. These include:

-

Dickeya dadantii : A phytopathogenic bacterium that causes soft rot in a wide range of plants. Its virulence is heavily dependent on the secretion of pectinolytic enzymes that degrade the plant cell wall, releasing oligogalacturonides for consumption.[2][3]

-

Bacillus subtilis : A ubiquitous soil bacterium known for its ability to produce a variety of enzymes, including pectinases, that enable it to utilize plant-derived biomass.[3]

-

Bacteroides thetaiotaomicron : A prominent member of the human gut microbiota, this bacterium is highly adapted to degrading complex dietary polysaccharides like pectin.[4][5][6][7]

-

Escherichia coli : While most commensal strains of E. coli are not adept at pectin degradation, pathogenic strains, such as enterohemorrhagic E. coli (EHEC), can utilize galacturonic acid, a breakdown product of pectin, for colonization and virulence.[8][9][10][11]

Metabolic Pathways for Digalacturonic Acid Catabolism

Bacteria primarily employ two distinct pathways for the catabolism of galacturonic acid, the monomeric unit of digalacturonic acid: the isomerase pathway and the oxidative pathway.

The Isomerase Pathway

The isomerase pathway is the more common of the two and involves a series of enzymatic reactions that convert D-galacturonic acid into intermediates of central metabolism. The key enzymes in this pathway are:

-

Uronate Isomerase (UxaC) : Catalyzes the isomerization of D-galacturonic acid to D-tagaturonic acid.

-

Tagaturonate Reductase (UxaB) : Reduces D-tagaturonic acid to D-altronic acid.

-

Altronate Dehydratase (UxaA) : Dehydrates D-altronic acid to form 2-keto-3-deoxy-D-gluconate (KDG).

-

KDG Kinase (KdgK) : Phosphorylates KDG to 2-keto-3-deoxy-6-phosphogluconate (KDPG).

-

KDPG Aldolase (KdgA) : Cleaves KDPG into pyruvate (B1213749) and glyceraldehyde-3-phosphate, which then enter glycolysis and the citric acid cycle.

References

- 1. Transcriptome analysis of the Dickeya dadantii PecS regulon during the early stages of interaction with Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Carbon catabolite repression in pectin digestion by the phytopathogen Dickeya dadantii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Long Generation Times on Growth of Bacteroides thetaiotaomicron in Carbohydrate-Limited Continuous Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamic responses of Bacteroides thetaiotaomicron during growth on glycan mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Diet-derived galacturonic-acid regulates virulence and intestinal colonization in enterohemorrhagic E. coli and Citrobacter rodentium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Specific Growth Rate Determines the Sensitivity of Escherichia coli to Thermal, UVA, and Solar Disinfection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diet-derived galacturonic acid regulates virulence and intestinal colonization in enterohaemorrhagic Escherichia coli and Citrobacter rodentium - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of α-1,4-Digalacturonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of α-1,4-digalacturonic acid, a key disaccharide unit of pectin (B1162225). The document details the isolation of this compound through enzymatic hydrolysis of pectin and its subsequent characterization using advanced spectroscopic techniques. A particular focus is placed on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for unambiguous structure determination. This guide includes detailed experimental protocols, tabulated spectroscopic data, and visual representations of the analytical workflow to aid researchers in the field of carbohydrate chemistry and drug development.

Introduction

Alpha-1,4-digalacturonic acid is a disaccharide composed of two α-D-galacturonic acid units linked by a 1,4-glycosidic bond. It is the fundamental repeating unit of the homogalacturonan backbone of pectin, a major component of plant cell walls. The structural characterization of this oligosaccharide is crucial for understanding the physicochemical properties of pectin and its biological activities, which are of significant interest in the food, pharmaceutical, and biomedical industries. This guide outlines the systematic approach to elucidate the structure of α-1,4-digalacturonic acid.

Isolation of α-1,4-Digalacturonic Acid

The primary method for obtaining α-1,4-digalacturonic acid is through the controlled enzymatic hydrolysis of pectin.

Experimental Protocol: Enzymatic Hydrolysis of Pectin

Objective: To selectively cleave the polygalacturonic acid chain of pectin to yield oligogalacturonides, including the target α-1,4-digalacturonic acid.

Materials:

-

Pectin (from citrus or apple)

-

Endo-polygalacturonase (EC 3.2.1.15)

-

Sodium acetate (B1210297) buffer (50 mM, pH 4.5)

-

Ethanol

-

Deionized water

-

Centrifuge

-

Lyophilizer

Procedure:

-

Prepare a 1% (w/v) solution of pectin in 50 mM sodium acetate buffer (pH 4.5).

-

Stir the solution at 40°C until the pectin is fully dissolved.

-

Add endo-polygalacturonase to the pectin solution. The enzyme-to-substrate ratio should be optimized based on the enzyme activity (a typical starting point is 1:100 w/w).

-

Incubate the reaction mixture at 40°C with continuous stirring for a predetermined time (e.g., 2-24 hours), depending on the desired degree of polymerization of the products.

-

Terminate the enzymatic reaction by heating the mixture at 100°C for 10 minutes.

-

Centrifuge the solution to remove any insoluble material.

-

Concentrate the supernatant under reduced pressure.

-

Precipitate the oligogalacturonides by adding 4 volumes of cold ethanol.

-

Collect the precipitate by centrifugation and wash with 80% ethanol.

-

Lyophilize the precipitate to obtain a dry powder containing a mixture of oligogalacturonides.

-

The resulting mixture can be further purified by size-exclusion or anion-exchange chromatography to isolate α-1,4-digalacturonic acid.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of oligosaccharides, providing information on monomer composition, anomeric configuration, and linkage positions.

Experimental Protocol: NMR Analysis

Objective: To acquire and interpret 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the complete structure of α-1,4-digalacturonic acid.

Materials and Equipment:

-

Lyophilized α-1,4-digalacturonic acid sample

-

Deuterium oxide (D₂O, 99.9%)

-

NMR spectrometer (≥500 MHz recommended for better resolution)

-

NMR tubes

Procedure:

-

Dissolve approximately 5-10 mg of the purified α-1,4-digalacturonic acid in 0.5 mL of D₂O.

-

Lyophilize the sample and redissolve in D₂O two more times to exchange all labile protons with deuterium.

-

Transfer the final solution to an NMR tube.

-

Acquire the following NMR spectra at a controlled temperature (e.g., 298 K):

-

1D ¹H NMR: To observe all proton signals and their multiplicities.

-

1D ¹³C NMR: To observe all carbon signals.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings within each monosaccharide ring.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkage.

-

Data Presentation: NMR Spectroscopic Data

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts and coupling constants for α-1,4-digalacturonic acid. The numbering of the carbon and proton atoms is shown in the diagram below.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for α-1,4-Digalacturonic Acid in D₂O

| Proton | Non-reducing Unit | Reducing Unit (α-anomer) | Reducing Unit (β-anomer) |

| H-1 | 5.12 (d, J=3.5) | 5.25 (d, J=3.7) | 4.75 (d, J=8.0) |

| H-2 | 3.85 (dd, J=3.5, 10.0) | 3.65 (dd, J=3.7, 10.1) | 3.40 (dd, J=8.0, 9.8) |

| H-3 | 4.15 (dd, J=10.0, 3.0) | 3.90 (dd, J=10.1, 3.2) | 3.68 (dd, J=9.8, 3.4) |

| H-4 | 4.45 (dd, J=3.0, 1.5) | 4.25 (dd, J=3.2, 1.8) | 4.10 (dd, J=3.4, 1.9) |

| H-5 | 4.90 (d, J=1.5) | 4.60 (d, J=1.8) | 4.20 (d, J=1.9) |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for α-1,4-Digalacturonic Acid in D₂O

| Carbon | Non-reducing Unit | Reducing Unit (α-anomer) | Reducing Unit (β-anomer) |

| C-1 | 100.5 | 93.2 | 97.5 |

| C-2 | 69.8 | 69.5 | 72.0 |

| C-3 | 70.5 | 70.8 | 73.5 |

| C-4 | 78.0 | 72.5 | 72.8 |

| C-5 | 72.3 | 72.0 | 76.0 |

| C-6 | 175.0 | 176.5 | 177.0 |

Note: Chemical shifts can vary slightly depending on experimental conditions such as temperature and pH.

Structural Elucidation by Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the sequence and linkage of the monosaccharide units.

Experimental Protocol: LC-MS Analysis

Objective: To determine the molecular weight and obtain fragmentation data for α-1,4-digalacturonic acid.

Materials and Equipment:

-

Purified α-1,4-digalacturonic acid solution

-

Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source

-

Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) formate)

Procedure:

-

Dissolve the sample in the mobile phase.

-

Inject the sample into the LC system for separation.

-

The eluent is introduced into the ESI source of the mass spectrometer.

-

Acquire mass spectra in negative ion mode, as the carboxylic acid groups are readily deprotonated.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion corresponding to the deprotonated molecule [M-H]⁻ to induce fragmentation.

Data Presentation: Mass Spectrometry Data

Table 3: Key Mass Spectrometry Data for α-1,4-Digalacturonic Acid

| Parameter | Value |

| Molecular Formula | C₁₂H₁₈O₁₃ |

| Molecular Weight | 370.26 g/mol |

| [M-H]⁻ (m/z) | 369.07 |

| [M-2H]²⁻ (m/z) | 184.03 |

Fragmentation Analysis: Tandem MS (MS/MS) of the [M-H]⁻ ion typically results in glycosidic bond cleavages (B and Y ions) and cross-ring cleavages (A and X ions). The observation of a Y₁ ion at m/z 193 (corresponding to a deprotonated galacturonic acid monomer) and a B₁ ion at m/z 175 (corresponding to the loss of water from the non-reducing end) confirms the disaccharide nature. The specific cross-ring cleavage patterns can provide further evidence for the 1,4-linkage.

Visualizations

Workflow for Structural Elucidation

Caption: Workflow for the isolation and structural elucidation of α-1,4-digalacturonic acid.

Structure of α-1,4-Digalacturonic Acid with Atom Numbering

Caption: Chemical structure of α-1,4-digalacturonic acid with atom numbering for NMR assignments.

Conclusion

The structural elucidation of α-1,4-digalacturonic acid is a systematic process that combines controlled enzymatic degradation with powerful analytical techniques. NMR spectroscopy provides the most detailed structural information, allowing for the complete assignment of all proton and carbon signals and the unambiguous determination of the α-1,4-glycosidic linkage. Mass spectrometry serves as a complementary technique to confirm the molecular weight and fragmentation pattern. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers involved in the analysis of pectic oligosaccharides and their applications in various scientific and industrial fields.

The Emergence of Digalacturonic Acid: A Historical and Technical Overview

For decades, the intricate structure of pectin (B1162225), a key component of plant cell walls, has been a subject of intense scientific scrutiny. Within this complex polysaccharide lies a fundamental building block, digalacturonic acid, the disaccharide of D-galacturonic acid. While the discovery of pectin and its monomeric unit can be traced back to the 19th century, the identification and characterization of digalacturonic acid are intrinsically linked to the development of advanced analytical techniques in the 20th century. This technical guide delves into the historical context of its discovery, early experimental methodologies for its isolation and characterization, and its role in plant biology.

Historical Context: From Pectin to its Oligomeric Subunits

The journey to understanding digalacturonic acid began with the initial isolation of pectin in 1825 by Henri Braconnot, who also isolated and described its primary constituent, galacturonic acid, in the same year.[1] For over a century, the focus of research remained on the macromolecular properties of pectin and the chemical nature of its monomer. The basic polymeric structure of pectin, a chain of D-galacturonic acid residues, was later established by Schneider and Bock in 1937.

The early 20th century saw significant advancements in carbohydrate chemistry. In 1917, Felix Ehrlich reported a method for the hydrolysis of pectin to yield D-galacturonic acid.[2] This laid the groundwork for later studies that would explore the partial hydrolysis of pectin to release its oligomeric fragments. The development of techniques like paper chromatography in the mid-20th century proved to be a pivotal moment. This method allowed for the separation of the various degradation products of pectic substances obtained through acid or enzymatic hydrolysis, revealing a mixture of galacturonic acid, oligo-galacturonides (including digalacturonic acid), and other neutral sugars.[3]

While a singular "discovery" of digalacturonic acid by a specific individual at a precise moment is not clearly documented, its identification was an inevitable consequence of the systematic investigation of pectin's structure through controlled degradation and subsequent chromatographic analysis. A significant refinement in the isolation of these oligomers came in 2004, when Tetsuya Miyazawa and Toshitaka Funazukuri developed a process involving a semibatch flow reactor for the hydrolysis of poly(galacturonic acid), which was then enzymatically hydrolyzed to yield D-galacturonic acid, its dimer (digalacturonic acid), and trimer.

Physicochemical Properties

Quantitative data for D-galacturonic acid and its dimer, digalacturonic acid, are crucial for their identification and characterization. The following tables summarize key properties based on available data.

Table 1: Physicochemical Properties of D-Galacturonic Acid

| Property | Value | Reference |

| Molecular Formula | C6H10O7 | [4] |

| Molecular Weight | 194.14 g/mol | [4] |

| Melting Point | 166.0 °C | |

| Solubility in Water | 1 x 10^6 mg/L (estimated) |

Table 2: Physicochemical Properties of Digalacturonic Acid

| Property | Value | Reference |

| Molecular Formula | C12H18O13 | |

| Molecular Weight | 370.26 g/mol | |

| XLogP3 | -4.2 | |

| Exact Mass | 370.07474062 Da |

Early Experimental Protocols

The isolation and characterization of digalacturonic acid in the mid-20th century relied on a combination of controlled hydrolysis of pectin and subsequent separation and analysis of the resulting oligomers.

Pectin Hydrolysis

Objective: To partially depolymerize pectin to yield a mixture of oligogalacturonides, including digalacturonic acid.

Methodology:

-

Acid Hydrolysis:

-

A solution of pectin (e.g., from citrus peels or apple pomace) was prepared in a dilute mineral acid, such as sulfuric acid or hydrochloric acid.

-

The mixture was heated under controlled temperature and time to achieve partial hydrolysis. Early protocols often involved heating for several hours.

-

The reaction was stopped by cooling and neutralization.

-

-

Enzymatic Hydrolysis:

-

A suspension of pectin was treated with pectinolytic enzymes, such as polygalacturonases.

-

The enzymatic digestion was carried out under optimal pH and temperature conditions for the specific enzyme used.

-

The reaction was terminated by heat inactivation of the enzyme.

-

Separation and Identification by Paper Chromatography

Objective: To separate and identify digalacturonic acid from the mixture of hydrolysis products.

Methodology:

-

The neutralized hydrolysate was concentrated.

-

The concentrated solution was spotted onto a line on a sheet of chromatography paper (e.g., Whatman No. 1).

-

The chromatogram was developed by descending chromatography using a solvent system such as butanol-acetic acid-water or phenol-water.

-

After development, the paper was dried.

-

The separated spots were visualized by spraying with a reagent that reacts with reducing sugars, such as aniline (B41778) hydrogen phthalate (B1215562) or silver nitrate, followed by heating.

-

The position of the spots was compared with those of known standards of monosaccharides and, when available, authenticated samples of oligogalacturonides. The relative mobility (Rf value) was used for identification.

Early Characterization Methods

Beyond chromatographic separation, early characterization would have involved classical chemical methods for carbohydrate analysis.

Methodology:

-

Determination of Reducing Ends: Titration methods, such as the Fehling's test or the Willstätter-Schudel method, were used to quantify the number of reducing ends in a sample of isolated oligogalacturonide, providing information about its average degree of polymerization.

-

Uronic Acid Content: Colorimetric methods, like the carbazole-sulfuric acid method developed by Dische, were employed to determine the total uronic acid content, confirming the composition of the isolated fraction. A later refinement of this is the m-hydroxydiphenyl method.

-

Hydrolysis to Monomer: Complete acid hydrolysis of the isolated digalacturonic acid fraction followed by paper chromatography would have been performed to confirm that it was composed solely of D-galacturonic acid.

Biological Significance: Oligogalacturonides as Signaling Molecules

In recent decades, research has unveiled the critical role of oligogalacturonides (OGs), including digalacturonic acid, as signaling molecules in plants. These molecules are considered Damage-Associated Molecular Patterns (DAMPs), which are released from the plant cell wall during pathogen attack or mechanical damage.

The signaling pathway initiated by OGs is crucial for plant defense. Upon release, OGs are recognized by cell surface receptors, such as Wall-Associated Kinases (WAKs). This recognition triggers a cascade of downstream events, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) pathways, and changes in gene expression leading to the production of defense-related compounds like phytoalexins and pathogenesis-related (PR) proteins. Furthermore, OGs have been shown to antagonize the action of the plant hormone auxin, thereby influencing plant growth and development.

Caption: Oligogalacturonide signaling pathway in plants.

Experimental Workflow: From Pectin to Purified Digalacturonic Acid

The following diagram illustrates a generalized workflow for the isolation and purification of digalacturonic acid from a pectin source, reflecting the principles of early experimental protocols.

Caption: Generalized experimental workflow for the isolation of digalacturonic acid.

Conclusion

The story of digalacturonic acid is not one of a single, dramatic discovery, but rather a gradual unveiling that paralleled the advancement of analytical chemistry. Its emergence from the complex matrix of pectin was made possible by the development of controlled hydrolysis techniques and, most importantly, the advent of chromatography. Today, the significance of digalacturonic acid and other oligogalacturonides extends beyond their structural role in pectin, as they are now recognized as key signaling molecules in plant defense and development. This understanding opens up new avenues for research in plant biology and the development of novel strategies for crop protection.

References

physical and chemical characteristics of digalacturonic acid

An In-depth Technical Guide on the Core Physical and Chemical Characteristics of Digalacturonic Acid

Introduction

Digalacturonic acid is a disaccharide formed from two units of D-galacturonic acid. As the fundamental repeating unit of polygalacturonic acid, the backbone of pectin, it is of significant interest in the fields of food science, biochemistry, and drug development.[1][2] D-galacturonic acid is an oxidized form of D-galactose, featuring a carboxylic acid group at the C6 position.[2][3] This guide provides a comprehensive overview of the and its monomer, D-galacturonic acid, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The quantitative physicochemical properties of digalacturonic acid and its constituent monomer, D-galacturonic acid, are summarized below. Data for the specific digalacturonic acid isomer, 4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid, is presented.

Table 1: Physical and Chemical Properties of Digalacturonic Acid

| Property | Value |

| IUPAC Name | 4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid |

| Molecular Formula | C₁₂H₁₈O₁₃[4] |

| Molecular Weight | 370.26 g/mol |

| Exact Mass | 370.07474062 Da |

Table 2: Physical and Chemical Properties of D-Galacturonic Acid Monomer

| Property | Value |

| Molecular Formula | C₆H₁₀O₇ |

| Molecular Weight | 194.14 g/mol |

| Melting Point | 159-160°C (α-anomer, monohydrate); 166°C (β-anomer) |

| Solubility | Soluble in water and hot ethanol; slightly soluble in ethanol; insoluble in ether. The solubility in PBS (pH 7.2) is approximately 5 mg/mL. |

| pKa | 3.21 - 3.30 (Predicted) |

| Optical Rotation [α]D²⁰ | α-form: +98° → +50.9° (in water) β-form: +27° → +55.6° (in water) |

| Appearance | White micro needles (monohydrate) |

Chemical Characteristics and Reactivity

Structure

Digalacturonic acid consists of two D-galacturonic acid units linked by a glycosidic bond. The most common linkage, found in the homogalacturonan regions of pectin, is an α-(1→4) glycosidic bond. The individual D-galacturonic acid monomer exists in a cyclic pyranose form and possesses both an aldehyde group (at C1) and a carboxylic acid group (at C6) in its open-chain form.

Chemical Reactivity and Degradation

Digalacturonic acid's reactivity is governed by its carboxylic acid and hydroxyl groups.

-

Mutarotation: D-galacturonic acid exhibits a high rate of mutarotation (the interconversion of α and β anomers) in solution, which is significantly faster than that of reducing sugars like D-galactose. This is attributed to the presence of the carboxylic acid group.

-

Thermal Degradation: Upon heating, D-galacturonic acid and its polymers are susceptible to degradation. A key degradation pathway is decarboxylation, which releases carbon dioxide and can lead to the formation of browning precursors such as α-ketoglutaraldehyde. This reactivity contributes to the high browning potential observed during the caramelization of uronic acids.

-

Non-Enzymatic Browning: D-galacturonic acid is a highly reactive compound in non-enzymatic browning (Maillard reactions), especially in the presence of amino acids. Thermal treatment of D-galacturonic acid with L-alanine leads to rapid and intense browning, forming specific products like 2-(2-Formyl-1H-pyrrole-1-yl)propanoic acid (FPA) and 1-(1-carboxyethyl)-3-hydroxypyridin-1-ium (HPA).

-

Complexation: The carboxyl group enables D-galacturonic acid to chelate metal cations.

Derivatives

Derivatives of D-galacturonic acid can be synthesized for various applications, including use as nonionic or anionic surfactants. These are typically prepared by modifying the carboxylic acid and hydroxyl groups through reactions like esterification and glycosylation.

Biological Activity and Signaling Pathways

D-galacturonic acid, as a purified monomer extracted from sources like Codonopsis pilosula polysaccharide, exhibits significant biological activities. It has been shown to promote the proliferation of beneficial gut bacteria (bifidobacteria) and may prevent the adsorption of toxins.

Recent studies suggest that D-galacturonic acid can ameliorate functional dyspepsia by improving intestinal mucosal permeability and reducing inflammation. This anti-inflammatory effect may be mediated through the downregulation of the Toll-like receptor (TLR)/NF-κB signaling pathway. Specifically, it has been observed to decrease the expression of TLR2, TLR4, and NF-κB in animal models.

Caption: Putative signaling pathway of Digalacturonic Acid's anti-inflammatory effect.

Experimental Protocols

Extraction and Preparation from Pectin

Digalacturonic acid is most commonly prepared by the hydrolysis of pectin, its natural polymer. Enzymatic methods are preferred over harsh acid hydrolysis to prevent the degradation of the released monomer.

Protocol: Enzymatic Hydrolysis of Pectin

-

Solubilization: Suspend a commercially available pectic acid or polygalacturonic acid (e.g., from citrus) in water (e.g., 100 g/L) at approximately 40°C with stirring.

-

pH Adjustment: Adjust the pH of the viscous solution to ~3.7 by adding a base such as 3 N sodium hydroxide.

-

Enzymatic Digestion: Add a commercial pectinase (B1165727) enzyme preparation (e.g., 20 g for every 260 g of polygalacturonide) to the solution.

-

Incubation: Maintain the mixture at a constant temperature of 37-38°C for an extended period (10-14 days) to allow for complete hydrolysis. To prevent microbial contamination, a layer of toluene (B28343) can be applied to the surface.

-

Purification: Following incubation, the resulting solution containing D-galacturonic acid and its oligomers can be further purified. This typically involves steps such as filtration to remove insoluble material, followed by crystallization.

-

Crystallization: The acid can be crystallized from 95% ethanol. Drying the crystals in a vacuum desiccator over P₂O₅ yields the monohydrate form.

Quantification of Galacturonic Acid Content

A widely used method for quantifying uronic acids is the colorimetric assay developed by Blumenkrantz and Asboe-Hansen, which uses m-hydroxydiphenyl (MHDP) as a specific coloring reagent.

Protocol: Colorimetric Determination using MHDP

-

Sample Preparation: If starting with a polymer like pectin, an initial acid hydrolysis step is required. Pectin-containing samples are hydrolyzed in hot sulfuric acid to release free galacturonic acid residues.

-

Standard Curve: Prepare a series of standard solutions of known D-galacturonic acid concentrations (e.g., 0-100 µg/mL).

-

Reaction Setup:

-

Pipette an aliquot of the hydrolyzed sample or standard solution into a glass test tube.

-

Add a solution of 0.5% sodium tetraborate (B1243019) in concentrated sulfuric acid. This step must be performed in an ice bath due to the exothermic reaction.

-

Heat the mixture in a boiling water bath for a precise duration (e.g., 5 minutes).

-

Cool the tubes back down in an ice bath.

-

-

Color Development: Add a solution of 0.15% m-hydroxydiphenyl (MHDP) in 0.5% NaOH to each tube. Vortex immediately.

-

Incubation: Allow the reaction to proceed at room temperature for a set time (e.g., 30 minutes) for the specific pink chromophore to develop.

-

Measurement: Measure the absorbance of the resulting pink-colored complex at 520 nm using a spectrophotometer or microplate reader.

-

Calculation: The galacturonic acid content of the sample is determined by comparing its absorbance to the standard curve. A blank reaction (without MHDP) should be run to subtract the background absorbance generated by neutral sugars.

Caption: Experimental workflow for the colorimetric quantification of galacturonic acid.

References

Digalacturonic Acid and Pectic Oligosaccharides: A Technical Guide for Researchers

Executive Summary: Pectic oligosaccharides (POS) are bioactive carbohydrate fragments derived from pectin (B1162225), a major component of plant cell walls. As the fundamental building block of pectin's homogalacturonan backbone, digalacturonic acid—a dimer of D-galacturonic acid—represents the simplest form of these valuable compounds. POS, including digalacturonic acid, exhibit a range of biological activities, such as prebiotic, anti-cancer, antioxidant, and immunomodulatory effects, making them a subject of intense interest in the fields of functional foods, pharmaceuticals, and drug development. This guide provides an in-depth overview of the structure, production, and characterization of digalacturonic acid and its relationship to the broader class of pectic oligosaccharides, with a focus on experimental methodologies and relevant biological pathways.

The Pectin Polysaccharide Family